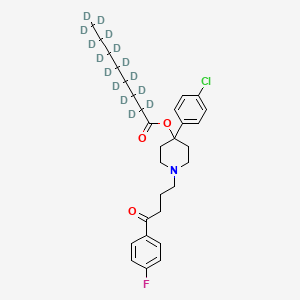

Nutriacholic Acid-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

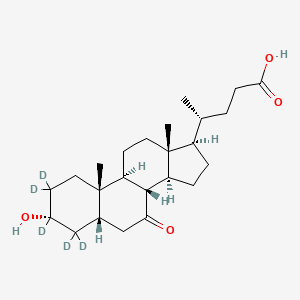

7-Ketolithocholic acid-d5 is a deuterated derivative of 7-Ketolithocholic acid, a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. 7-Ketolithocholic acid-d5 is often used in scientific research due to its stability and unique properties imparted by the deuterium atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-Ketolithocholic acid can be synthesized via the indirect electrooxidation of chenodeoxycholic acid using a bromide ion medium. The process involves several key factors such as the anode material, solvent, initial concentration of chenodeoxycholic acid, current density, and electrolysis time . The optimized conditions include using a lead dioxide-coated titanium anode, acetonitrile as the solvent, and a current density of 95.2–142.9 A/m² .

Industrial Production Methods

The industrial production of 7-Ketolithocholic acid involves the electrochemical reduction of chenodeoxycholic acid in aprotic solvents. This method is preferred due to its higher stereoselectivity and environmental friendliness . The process typically uses dimethyl sulfoxide, dimethylformamide, or N-methyl-2-pyrrolidone as solvents, with lithium chloride as the electrolyte .

Analyse Chemischer Reaktionen

Types of Reactions

7-Ketolithocholic acid undergoes several types of chemical reactions, including:

Reduction: The C-7 carbonyl group can be reduced to a 7β-hydroxyl group using electrochemical methods.

Oxidation: It can be oxidized to form various derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Electrochemical reduction using aprotic solvents and lithium chloride as the electrolyte.

Oxidation: Bromide ions in an electrooxidation setup.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

Ursodeoxycholic acid: Formed by the reduction of 7-Ketolithocholic acid.

Other bile acid derivatives: Depending on the specific reactions and conditions used.

Wissenschaftliche Forschungsanwendungen

7-Ketolithocholic acid-d5 is used extensively in scientific research due to its stability and unique properties. Some of its applications include:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.

Biology: Studied for its role in bile acid metabolism and its effects on liver function.

Medicine: Investigated for its potential therapeutic effects in treating liver diseases and gallstones.

Industry: Used in the synthesis of other bile acid derivatives, which have various industrial applications.

Wirkmechanismus

The mechanism of action of 7-Ketolithocholic acid-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterium atoms in the compound provide stability and allow for detailed studies of its metabolic pathways. The primary molecular targets include bile acid transporters and enzymes such as 7α-hydroxysteroid dehydrogenase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Chenodeoxycholic acid

- Ursodeoxycholic acid

- Lithocholic acid

Comparison

Compared to chenodeoxycholic acid and ursodeoxycholic acid, 7-Ketolithocholic acid-d5 offers better insights into bile acid metabolism and its effects on liver function .

Eigenschaften

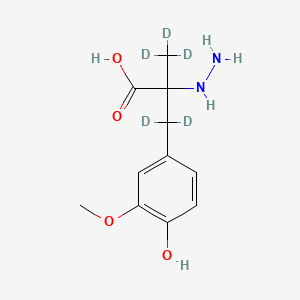

Molekularformel |

C24H38O4 |

|---|---|

Molekulargewicht |

395.6 g/mol |

IUPAC-Name |

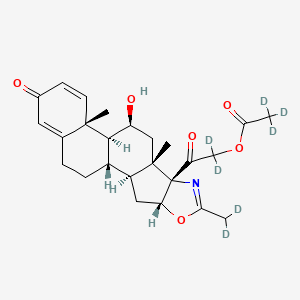

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-7-oxo-5,6,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-19,22,25H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,22+,23+,24-/m1/s1/i8D2,12D2,16D |

InChI-Schlüssel |

DXOCDBGWDZAYRQ-YOMHLYOASA-N |

Isomerische SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

Kanonische SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.